molecular formula C26H22N2O3S B2969605 4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325979-59-7

4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2969605
CAS No.: 325979-59-7
M. Wt: 442.53
InChI Key: KCAFLZHESRMYBM-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a type of organic compound that includes a benzoyl group (C6H5C=O) and an amide group (NH2). Benzamides are commonly used in the synthesis of various organic compounds and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, benzamides are typically synthesized through the reaction of benzoic acids and amines under certain conditions . This process is known as direct condensation .

Scientific Research Applications

Anticancer Applications

  • A study by Ravinaik et al. (2021) synthesized a series of compounds related to 4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide. These compounds showed significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives even exhibited higher activities than the reference drug etoposide (Ravinaik et al., 2021).
  • Tiwari et al. (2017) conducted a study where Schiff’s bases containing a thiadiazole scaffold and benzamide groups demonstrated promising anticancer activity against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).

Antifungal and Antimicrobial Applications

  • Saeed et al. (2008) prepared N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides that exhibited low to moderate antifungal activity in vitro (Saeed et al., 2008).
  • Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers with significant antimicrobial activity, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Other Applications

  • A study by Henke et al. (1998) identified a series of N-(2-benzoylphenyl)-L-tyrosine derivatives as potent PPARgamma agonists, indicating potential for treating type 2 diabetes (Henke et al., 1998).
  • Abdel-Rahman et al. (2023) synthesized polyamide-conductive polymers for methotrexate anticancer drug detection, showcasing the application in electrochemical sensing (Abdel-Rahman et al., 2023).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some benzamides are considered hazardous and can be harmful if swallowed . Always refer to the safety data sheet (SDS) for specific safety and hazard information.

Future Directions

Research into benzamide derivatives is ongoing, with many studies focusing on their potential biological activities. Future research may focus on synthesizing new benzamide derivatives and studying their properties and potential uses .

Properties

IUPAC Name

4-benzoyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-2-16-31-22-14-12-18(13-15-22)23-17-32-26(27-23)28-25(30)21-10-8-20(9-11-21)24(29)19-6-4-3-5-7-19/h3-15,17H,2,16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAFLZHESRMYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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